N-((1H-Benzo[d]imidazol-2-yl)methyl)acrylamide
Description
N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)ACRYLAMIDE is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C11H11N3O/c1-2-11(15)12-7-10-13-8-5-3-4-6-9(8)14-10/h2-6H,1,7H2,(H,12,15)(H,13,14) |
InChI Key |
SOSAFGAXNYIMCN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)ACRYLAMIDE typically involves the reaction of benzimidazole derivatives with acrylamide. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide (DMF) as a solvent . The reaction conditions are generally mild, and the product is obtained in high yields.
Industrial Production Methods
While specific industrial production methods for N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)ACRYLAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acrylamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce reduced benzimidazole derivatives.
Scientific Research Applications
N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)ACRYLAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The reactivity of the acrylamide group makes it useful in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)ACRYLAMIDE involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity. The acrylamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function. This dual mechanism makes the compound effective in various biological applications.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzimidazol-2-ylmethyl)-3-methylbenzamide
- 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine
- 2-Methyl-1H-benzimidazol-6-amine dihydrochloride
Uniqueness
N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)ACRYLAMIDE is unique due to the presence of the acrylamide group, which imparts additional reactivity and potential for diverse applications. This distinguishes it from other benzimidazole derivatives that may lack this functional group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
